molecular formula C16H12N4O2S B2938698 N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1396871-63-8

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No. B2938698
CAS RN: 1396871-63-8
M. Wt: 324.36
InChI Key: HUXQKKCIHWDXOB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiophene ring, and an oxadiazole ring. These types of structures are often found in biologically active compounds, including drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a thiophene ring (a five-membered ring with one sulfur atom), and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). These rings are likely to contribute to the compound’s chemical properties and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar amide group could affect its solubility, stability, and reactivity .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments is its specificity for the p53-MDM2 interaction, which allows for targeted inhibition of this pathway. Additionally, this compound has shown potent anticancer activity and has been well-tolerated in preclinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide as an anticancer agent. One direction is the development of combination therapies that include this compound and other targeted therapies or chemotherapeutic agents. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer. Finally, there is a need for the development of more potent and soluble analogs of this compound that can be more easily administered in vivo.

Synthesis Methods

The synthesis of N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves a series of chemical reactions that start with the synthesis of 4-methylthiophen-2-ylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ethyl ester. The ester is then converted to the carboxylic acid, which is further reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form the final product.

Scientific Research Applications

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has shown potent anticancer activity by inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-9-6-13(23-8-9)15-19-20-16(22-15)18-14(21)11-7-17-12-5-3-2-4-10(11)12/h2-8,17H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQKKCIHWDXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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